Bis(cyclopentadienyl)tungsten dihydride Bis(cyclopentadienyl)tungsten dihydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956185
InChI: InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1
SMILES:
Molecular Formula: C10H12W-2
Molecular Weight: 316.04 g/mol

Bis(cyclopentadienyl)tungsten dihydride

CAS No.:

Cat. No.: VC17956185

Molecular Formula: C10H12W-2

Molecular Weight: 316.04 g/mol

* For research use only. Not for human or veterinary use.

Bis(cyclopentadienyl)tungsten dihydride -

Specification

Molecular Formula C10H12W-2
Molecular Weight 316.04 g/mol
IUPAC Name cyclopenta-1,3-diene;hydride;tungsten(2+)
Standard InChI InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1
Standard InChI Key YXWCPJISFIYUQB-UHFFFAOYSA-N
Canonical SMILES [H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2]

Introduction

Chemical Identity and Structural Features

Bis(cyclopentadienyl)tungsten dihydride belongs to the class of metallocene hydrides, where the tungsten atom is sandwiched between two cyclopentadienyl rings. The compound’s linear formula is C₁₀H₁₂W, with a molecular weight of 316.04 g/mol . Its IUPAC name, cyclopenta-1,3-diene; tungsten dihydride, reflects the coordination environment of the tungsten center. The structure has been confirmed via X-ray crystallography and spectroscopic methods, revealing a bent geometry that deviates from the idealized sandwich structure of simpler metallocenes .

Table 1: Fundamental Properties of Cp₂WH₂

PropertyValueSource
Molecular FormulaC₁₀H₁₂W
Molecular Weight316.04 g/mol
AppearanceWhite to yellow powder/crystals
Melting Point115 °C
Solubility in WaterReacts violently
Enthalpy of Formation (ΔfH°)334.5 ± 3.3 kJ/mol (gas phase)

The compound’s reactivity with water is particularly noteworthy, as it undergoes violent decomposition, releasing hydrogen gas . This behavior underscores the necessity of handling Cp₂WH₂ under inert atmospheres.

Synthesis and Structural Characterization

Synthetic Routes

Thermochemical Stability and Reactivity

The gas-phase enthalpy of formation (ΔfH°) for Cp₂WH₂ is reported as 334.5 ± 3.3 kJ/mol, derived from high-precision calorimetric studies . This value is critical for predicting the compound’s behavior in high-temperature applications, such as chemical vapor deposition (CVD).

Table 2: Thermochemical Data for Cp₂WH₂

ParameterValueConditionsSource
ΔfH° (gas)334.5 ± 3.3 kJ/molStandard state
ΔfH° (alternative method)310.3 ± 8.7 kJ/molW(Cp)₂Cl₂(cr) ref.

Cp₂WH₂ exhibits notable reactivity with halogens. For instance, its reaction with iodine yields bis(cyclopentadienyl)tungsten diiodide and hydrogen iodide:

Cp2WH2+2I2Cp2WI2+2HIΔH=127kJ/mol[4]\text{Cp}_2\text{WH}_2 + 2\text{I}_2 \rightarrow \text{Cp}_2\text{WI}_2 + 2\text{HI} \quad \Delta H = -127 \, \text{kJ/mol}[4]

Applications in Catalysis and Materials Science

Catalytic Activity

Cp₂WH₂ serves as a precursor for tungsten carbide (WC) nanoparticles, which are prized for their electrocatalytic properties. Under high-pressure high-temperature (HPHT) conditions (4.5 GPa, 600°C), pyrolysis of Cp₂WH₂ produces β-WC₁₋ₓ nanoparticles (2 nm diameter) embedded in a graphitic carbon matrix . These composites demonstrate superior activity in oxygen reduction reactions (ORR), critical for fuel cell technologies.

Materials Synthesis

The compound’s thermal decomposition pathway enables the fabrication of tungsten-carbon nanocomposites. Compared to derivatives like Cp₂WCl₂, Cp₂WH₂-derived materials exhibit enhanced crystallinity and conductivity, making them suitable for aerospace coatings and cutting tools .

Hazard StatementPrecautionary MeasureSource
H261: Flammable gas releaseP231: Handle under inert gas
H314: Severe skin burnsP305+P351+P338: Eye rinse

Storage recommendations include argon-packed containers at temperatures below -20°C to mitigate decomposition risks .

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